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molecular formula C15H11BrClNO3 B048253 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide CAS No. 67445-86-7

2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide

Cat. No. B048253
M. Wt: 368.61 g/mol
InChI Key: MLFFIHLOTFLMSO-UHFFFAOYSA-N
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Patent
US04083948

Procedure details

To 350 ml of liquid ammonia was added 60 g (0.163 mole) of 2-bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide. After refluxing for 3 hr, the ammonia was allowed to evaporate. The residue was heated to reflux in 400 ml of ethanol for 3 hr. Ethanol was evaproated, and 800 ml of acetone was added. This suspension was heated and filtered to remove inorganic salts. Concentration of acetone filtrate gave 31.5 g (67%) of product, mp 271°-272°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[NH3:1].Br[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[C:14](=O)[C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)=[O:5]>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]2[NH:6][C:4](=[O:5])[CH2:3][N:1]=[C:14]([C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=3)[C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
60 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C=C(C=C1)Cl)C(C1=CC=C(C=C1)O)=O
Name
liquid
Quantity
350 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to evaporate
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 400 ml of ethanol for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
800 ml of acetone was added
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was heated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=CC=C(C=C2)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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